2-(4-Hydroxycyclohexyl)acetic acid

Description

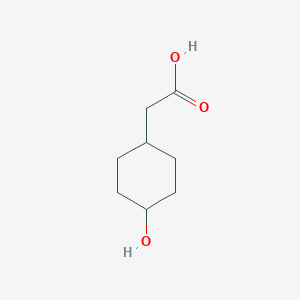

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxycyclohexyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALTAAUJNHYWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80988271 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68592-23-4, 99799-09-4, 68592-22-3 | |

| Record name | (4-Hydroxycyclohexyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80988271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Hydroxycyclohexyl)acetic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-Hydroxycyclohexylacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000451 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 4 Hydroxycyclohexyl Acetic Acid and Its Derivatives

Historical and Current Synthetic Approaches to 2-(4-Hydroxycyclohexyl)acetic Acid

The synthesis of this compound has evolved, building on foundational chemical reactions and incorporating contemporary principles of efficiency and stereoselectivity.

Conventional Synthetic Pathways

Historically, the synthesis of this compound has been achieved through the catalytic hydrogenation of its aromatic precursor, 4-hydroxyphenylacetic acid. This method involves the reduction of the benzene (B151609) ring to a cyclohexane (B81311) ring. The reaction is typically carried out using catalysts such as Raney-Ni or palladium on carbon (Pd/C) under high pressure and temperature. googleapis.comgoogle.com For instance, the hydrogenation of a related compound, 4-nitrophenylacetic acid, to obtain 4-aminocyclohexylacetic acid isomers has been performed using a Raney-Ni catalyst at temperatures around 130°C and pressures up to 172 atmospheres. googleapis.com A similar approach for 4-hydroxyphenylacetic acid would involve its reduction under a hydrogen atmosphere with a suitable catalyst. google.com

Another conventional route starts from 1,4-cyclohexanedione (B43130). This precursor can be synthesized through methods like the self-condensation of diethyl succinate (B1194679) followed by hydrolysis and decarboxylation. bachem.combiosynth.com The 1,4-cyclohexanedione can then undergo a Wittig-type reaction to introduce the acetic acid side chain, followed by reduction of the ketone to the hydroxyl group. For example, a Stork-Zhao-Wittig olefination could be employed to form a (cyclohexylidene)acetic acid derivative, which is then hydrated and reduced. orgsyn.org

A multi-step synthesis can also be envisioned starting from 4-aminophenylacetic acid, which is converted to 4-hydroxyphenylacetic acid via a diazotization reaction followed by hydrolysis. chemicalbook.com The resulting 4-hydroxyphenylacetic acid is then hydrogenated as described above to yield the final product. google.comchemicalbook.com One documented synthesis of 4-hydroxyphenylacetic acid involves the reaction of o-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid, which is then reduced and dehalogenated to give 4-hydroxyphenylacetic acid with a total yield of about 65%. google.com

Table 1: Selected Conventional Synthetic Approaches for this compound and Precursors

| Starting Material | Key Transformation | Reagents and Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenylacetic acid sodium salt | Catalytic Hydrogenation | Raney-Ni, H₂, 130°C, 172 atm | Mixture of cis/trans-4-Aminocyclohexylacetic acid | Not specified | googleapis.com |

| o-Chlorophenol | Reaction with glyoxylic acid, reduction, dehalogenation | 1. Glyoxylic acid 2. Red P, I₂ 3. H₂, Pd/C, NaOH, ~100°C, ~5 atm | 4-Hydroxyphenylacetic acid | ~65% (overall) | google.com |

| 4-Aminophenylacetic acid | Diazotization, Hydrolysis | 1. NaNO₂, H₂SO₄, 0-5°C 2. H₂O, 90-95°C | 4-Hydroxyphenylacetic acid | ~85% | chemicalbook.com |

| 2-(4-Methoxyphenyl)acetic acid | Demethylation | BBr₃, CH₂Cl₂, -78 to -15°C | 4-Hydroxyphenylacetic acid | 99% | chemicalbook.com |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, biocatalysis offers a more sustainable route for synthesizing this compound and its precursors. nih.govresearchgate.net This approach utilizes enzymes to perform highly selective transformations under mild conditions, often in aqueous media, thereby reducing energy consumption and the use of hazardous solvents. nih.gov

One promising green strategy involves the use of keto reductases (KREDs). For the synthesis of this compound, a precursor like 4-oxocyclohexylacetic acid could be stereoselectively reduced to the corresponding cis- or trans-hydroxy acid using an appropriate KRED. The synthesis of related compounds, such as cis- and trans-4-aminocyclohexanol (B47343), has been successfully demonstrated starting from 1,4-cyclohexanedione using a combination of a keto reductase and an amine transaminase in a one-pot system. d-nb.info This enzymatic cascade allows for the production of specific stereoisomers with high diastereomeric ratios. d-nb.info

Enzyme engineering plays a crucial role in developing biocatalysts with desired properties for industrial applications. researchgate.nettudelft.nluci.edu Through techniques like directed evolution and rational design, enzymes can be modified to improve their stability, activity, and selectivity towards non-natural substrates, making biocatalytic routes more efficient and economically viable. tudelft.nl For instance, the synthesis of chiral 2-hydroxy-(4'-oxocyclohexyl)acetonitrile was improved by engineering a hydroxynitrile lyase to accept a masked substrate, resulting in a product with high optical purity. nih.gov Such strategies could be adapted for the synthesis of this compound, representing a significant advancement over traditional chemical methods. nih.gov

Stereoselective Synthesis of Isomers of this compound

The stereochemistry of the hydroxyl group relative to the acetic acid substituent on the cyclohexane ring gives rise to cis and trans isomers of this compound, which can exhibit different biological activities. The stereoselective synthesis of these isomers is therefore of significant interest.

A key strategy for achieving stereoselectivity is the reduction of a ketone precursor, such as ethyl 4-oxocyclohexylacetate. The choice of reducing agent can influence the stereochemical outcome. For example, in the reduction of 4-tert-butylcyclohexanone, sodium borohydride (B1222165) (NaBH₄) typically yields the thermodynamically more stable trans-alcohol, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride) favor the formation of the kinetically controlled cis-alcohol. odinity.com This principle can be applied to the synthesis of the isomers of this compound, where the reduction of a 4-oxocyclohexylacetic acid derivative can be tuned to favor either the cis or trans isomer.

Biocatalysis provides a powerful tool for stereoselective synthesis. As mentioned previously, engineered keto reductases can exhibit high stereoselectivity in the reduction of ketones. wikipedia.org A one-pot enzymatic reaction starting from 1,4-cyclohexanedione has been developed to synthesize both cis- and trans-4-aminocyclohexanol by selecting stereocomplementary amine transaminases. d-nb.info This modular enzymatic system demonstrates the potential for producing specific isomers of substituted cyclohexanes with excellent diastereomeric ratios. d-nb.info A similar biocatalytic approach could be developed for the stereoselective synthesis of the cis and trans isomers of this compound.

Synthesis of Derivatives of this compound for Research

The synthesis of derivatives of this compound, such as esters and amides, is crucial for exploring its structure-activity relationships and for developing new chemical entities for research.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of this compound can be converted to an ester through various methods, most notably the Fischer-Speier esterification. masterorganicchemistry.comorganic-chemistry.orgvedantu.comglobalresearchonline.net This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comglobalresearchonline.net The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. organic-chemistry.org

Table 2: General Conditions for Fischer-Speier Esterification

| Substrates | Catalyst | Solvent | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| Carboxylic Acid, Alcohol | H₂SO₄, p-TsOH, Lewis Acids | Non-polar (e.g., Toluene) or excess alcohol | 60-110 °C | Reversible; water removal or excess alcohol drives equilibrium | masterorganicchemistry.comvedantu.com |

Amidation: The synthesis of amides from this compound can be achieved by coupling the carboxylic acid with an amine. This transformation typically requires the use of a coupling reagent to activate the carboxylic acid. researchgate.netluxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. bachem.comresearchgate.net Phosphonium-based reagents such as PyBOP and aminium/uronium reagents like HBTU and HATU are also highly effective for amide bond formation. bachem.com The choice of reagent and reaction conditions depends on the specific substrates and the desired purity of the product. luxembourg-bio.com

Table 3: Common Peptide Coupling Reagents for Amidation

| Reagent Class | Examples | Byproducts | Key Features | Reference |

|---|---|---|---|---|

| Carbodiimides | DCC, EDC | Urea derivatives | Inexpensive, widely used; may require additives like HOBt to reduce racemization. | bachem.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphoramides | High coupling efficiency, low racemization; BOP is toxic. | bachem.com |

| Aminium/Uronium Salts | HBTU, HATU, TBTU, COMU | Guanidinium derivatives | Fast reaction rates, soluble byproducts; can cause guanidinylation of the N-terminus. | bachem.comluxembourg-bio.com |

Cycloalkyl Linker Analogs and Structural Modifications

The synthesis of analogs of this compound with modified cycloalkyl linkers allows for the exploration of how changes in the ring structure affect the compound's properties. Modifications can include altering the ring size, introducing substituents on the ring, or changing the stereochemistry of the existing substituents.

The synthetic routes to this compound can be adapted to produce such analogs. For example, starting with a substituted 1,4-cyclohexanedione would lead to a correspondingly substituted final product. The stereoselective methods discussed earlier can be employed to control the orientation of these new substituents. d-nb.infoodinity.com Furthermore, different cycloalkanone precursors (e.g., cyclopentanone (B42830) or cycloheptanone (B156872) derivatives) could be used to generate analogs with different ring sizes, which could be valuable in fine-tuning the molecule's conformational properties.

Incorporation into Complex Molecular Architectures

The this compound scaffold and its derivatives are valuable building blocks in medicinal chemistry and drug design, primarily due to their three-dimensional structure which can impart desirable pharmacokinetic properties to a molecule. nih.gov The cyclohexane ring provides a non-planar, rigid core that can be functionalized to interact with biological targets in a specific manner.

The general strategy for incorporating this scaffold into larger, more complex molecules often involves several key steps, as illustrated in the synthesis of Cariprazine and other bioactive compounds. These steps typically include:

Initial Synthesis of the Scaffold : Preparation of the core this compound or its ester or amino derivatives.

Functional Group Interconversion : Modification of the hydroxyl or carboxylic acid groups to introduce other functionalities, such as amines or amides. For example, in the synthesis of a Cariprazine intermediate, the amine group of (trans-4-aminocyclohexyl) acetic acid is reacted with a dimethyl-carbamoyl derivative. google.com

Coupling Reactions : The functionalized scaffold is then coupled with other molecular fragments to build the final complex architecture. This is often achieved using standard amide bond formation or reductive amination techniques. google.compatsnap.com

The use of such scaffolds is a key strategy in modern drug discovery, allowing for the systematic exploration of chemical space around a core structure to optimize biological activity and drug-like properties. nih.govump.edu.pl The this compound moiety, with its inherent stereochemistry and functional handles, provides a versatile platform for the development of new therapeutic agents.

Table 1: Examples of Complex Molecules Incorporating the this compound Scaffold

| Compound Name | Therapeutic Area | Role of the Scaffold |

| Cariprazine | Antipsychotic | Forms the core structure, influencing receptor binding and pharmacokinetic properties. google.comxjtlu.edu.cn |

| Histone Deacetylase (HDAC) Inhibitors (Hypothetical) | Oncology | The hydroxamic acid derivative could act as a zinc-binding group, with the cyclohexyl ring providing a scaffold for further interactions with the enzyme. nih.govnih.gov |

| Cyclooxygenase (COX) Inhibitors (Hypothetical) | Anti-inflammatory | The cyclohexylacetic acid moiety could be designed to fit into the active site of COX enzymes, mimicking the binding of arachidonic acid. mdpi.com |

Mechanistic Studies of Synthetic Reactions

The synthesis of this compound and its derivatives involves several key chemical transformations, the mechanisms of which have been the subject of detailed study. Understanding these mechanisms is crucial for controlling the stereochemistry and optimizing the yield of the desired products.

One of the primary methods for synthesizing this compound is through the catalytic hydrogenation of 4-hydroxyphenylacetic acid. nih.govwikipedia.org This reaction involves the reduction of the aromatic ring to a cyclohexane ring. The stereochemical outcome of this reaction is highly dependent on the choice of catalyst.

Palladium-based catalysts (e.g., Pd/C, Pd/Al2O3) have been shown to favor the formation of the trans-isomer of the corresponding cyclohexanol (B46403) derivative. nih.govacs.org The proposed mechanism for this heterogeneous catalysis involves the partial hydrogenation of the phenol (B47542) to a cyclohexenol (B1201834) intermediate, which can then tautomerize to a cyclohexanone (B45756). nih.gov Subsequent hydrogenation of the ketone intermediate, which is also adsorbed onto the catalyst surface, leads to the final cyclohexanol product. The stereoselectivity is influenced by the thermodynamics of the intermediates on the catalyst surface. nih.govyoutube.comyoutube.comlibretexts.org

Rhodium-based catalysts (e.g., Rh/C, Rh/Al2O3) and Ruthenium-based catalysts (e.g., Ru/Al2O3), on the other hand, tend to produce the cis-isomer as the major product. nih.govsci-hub.st This suggests a different interaction of the substrate and intermediates with the catalyst surface, leading to a kinetically controlled product distribution where the hydrogen atoms add to the same face of the aromatic ring. sci-hub.st

Another important reaction in the synthesis of derivatives of this compound is the Wittig reaction , which can be used to introduce a carbon-carbon double bond. For instance, a derivative of the target compound can be synthesized from 1,4-cyclohexanedione. The mechanism of the Wittig reaction is generally understood to proceed through the following steps:

Nucleophilic attack : The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the ketone (e.g., 1,4-cyclohexanedione).

Betaine (B1666868) formation : This initial attack leads to the formation of a dipolar, charge-separated intermediate known as a betaine.

Oxaphosphetane formation : The betaine then undergoes ring closure to form a four-membered ring intermediate called an oxaphosphetane.

Decomposition : The oxaphosphetane is unstable and decomposes to yield the final alkene product and a stable triphenylphosphine (B44618) oxide.

Under certain conditions, particularly in the absence of lithium salts, the reaction may proceed through a concerted [2+2] cycloaddition mechanism, bypassing the discrete betaine intermediate. The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is dependent on the nature of the ylide and the reaction conditions.

Table 2: Key Mechanistic Aspects of Synthetic Reactions

| Reaction | Key Intermediates | Factors Influencing Stereochemistry |

| Catalytic Hydrogenation of 4-Hydroxyphenylacetic Acid | Cyclohexenol, Cyclohexanone | Catalyst type (e.g., Pd vs. Rh/Ru), catalyst support, hydrogen pressure, solvent. nih.govacs.orgsci-hub.st |

| Wittig Reaction | Betaine, Oxaphosphetane | Nature of the ylide (stabilized vs. non-stabilized), presence of salts (e.g., lithium halides), solvent. |

Biological and Biomedical Research on 2 4 Hydroxycyclohexyl Acetic Acid

Role in Human Metabolism and Associated Disorders

The compound 2-(4-Hydroxycyclohexyl)acetic acid, existing in both cis- and trans-isomeric forms, has been identified as a significant, albeit unusual, metabolite in human biochemistry. researchgate.netnih.gov Its presence is primarily linked to a specific inborn error of metabolism, providing a diagnostic marker for the condition.

Identification as a Tyrosine Metabolite

This compound is recognized as a metabolite of the amino acid tyrosine. nih.govnih.gov Normally, the catabolism of tyrosine is a well-defined pathway essential for clearing excess tyrosine from the body. mdpi.com This process begins with the conversion of tyrosine to 4-hydroxyphenylpyruvate, which is then acted upon by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPD) to form homogentisate. nih.govmdpi.comnih.gov However, in certain metabolic disorders, this pathway is disrupted, leading to the formation and excretion of atypical metabolites, including this compound. nih.gov Specifically, cis-4-Hydroxycyclohexylacetic acid has been clearly identified in the urine of individuals with a defect in the HPD enzyme. nih.gov

Connection to Inborn Errors of Metabolism: Hawkinsinuria

The most prominent connection of this compound to human health is its association with Hawkinsinuria, a rare, autosomal dominant inborn error of tyrosine metabolism. nih.govmdpi.com This disorder is caused by specific gain-of-function mutations in the HPD gene, which encodes the 4-hydroxyphenylpyruvate dioxygenase enzyme. nih.govmdpi.com

In individuals with Hawkinsinuria, the altered HPD enzyme is unable to properly convert 4-hydroxyphenylpyruvate to homogentisate. nih.gov Instead, it produces a reactive intermediate, 1,2-epoxyphenyl acetic acid. This intermediate then reacts spontaneously with glutathione (B108866) to form a unique sulfur-containing amino acid named hawkinsin, the primary biomarker for the condition. nih.gov

Patients with Hawkinsinuria typically present with metabolic acidosis and failure to thrive during infancy, particularly after weaning from breast milk. nih.govmdpi.com While these severe symptoms often normalize as the patient ages, the urinary excretion of specific metabolites continues. nih.govnih.gov Research has shown that over time, individuals with Hawkinsinuria excrete both cis- and trans-4-hydroxycyclohexylacetic acid. researchgate.netnih.govnih.gov Its presence, along with hawkinsin, is a key diagnostic feature of the disorder. nih.gov

Metabolic Pathway Investigations

The metabolic pathway leading to this compound in humans is a direct consequence of the enzymatic defect in Hawkinsinuria. The standard tyrosine degradation pathway is blocked, causing the accumulation of upstream metabolites and the formation of alternative products.

Normal Tyrosine Catabolism vs. Hawkinsinuria Pathway

| Step | Normal Pathway | Hawkinsinuria Pathway |

| Substrate | 4-Hydroxyphenylpyruvate | 4-Hydroxyphenylpyruvate |

| Enzyme | 4-Hydroxyphenylpyruvate dioxygenase (HPD) | Mutated 4-Hydroxyphenylpyruvate dioxygenase (HPD) |

| Immediate Product | Homogentisate | 1,2-Epoxyphenyl acetic acid (intermediate) |

| Subsequent Products | Maleylacetoacetate -> Fumarate & Acetoacetate mdpi.com | Hawkinsin (via reaction with glutathione) nih.gov |

| Associated Metabolites | Standard metabolic intermediates | Tyrosyl metabolites, 5-oxoproline (in infancy), cis- and trans-4-Hydroxycyclohexylacetic acid nih.gov |

The precise enzymatic steps that convert the aromatic precursor, 4-hydroxyphenylacetic acid (a related tyrosine metabolite), into the saturated ring structure of this compound within human tissues are not fully elucidated but are a clear consequence of the primary metabolic block.

Microbial Metabolism and Biosynthesis

While prominently known for its role in a human metabolic disorder, this compound is also recognized as a product of microbial activity. nih.gov Its presence in feces strongly suggests involvement of the gut microbiota in its synthesis.

This compound as a Microbial Metabolite

Research has confirmed that cis-4-hydroxycyclohexylacetic acid is a microbial metabolite. nih.gov The likely origin is the biotransformation of dietary compounds by intestinal bacteria. The human gut microbiota can convert plant-derived polyphenols into simpler phenolic acids, a key one being 4-hydroxyphenylacetic acid (4-HPAA). nih.gov This compound, which is the aromatic precursor to this compound, is therefore readily available in the colon for further microbial processing. nih.gov

Engineered bacteria, such as Escherichia coli, have been developed as platforms to produce 4-HPAA, indicating that the biosynthetic pathways for this precursor can be harnessed in microorganisms. nih.gov

Biotransformation Pathways

Biotransformation is a key process by which microbes alter chemical structures, often through phased reactions of oxidation, reduction, or hydrolysis. nih.gov The formation of this compound from its aromatic precursor, 4-hydroxyphenylacetic acid, involves the reduction (hydrogenation) of the phenyl ring.

Precursor Formation: Gut microbes metabolize dietary polyphenols or the amino acid L-tyrosine to produce 4-hydroxyphenylacetic acid (4-HPAA). nih.gov

Ring Hydrogenation: A subsequent biotransformation, presumed to be carried out by gut microbes, reduces the aromatic phenyl ring of 4-HPAA to a cyclohexyl ring, yielding this compound.

This microbial activity explains the presence of the compound in individuals without Hawkinsinuria, where it can be detected in feces as a product of normal gut flora metabolism.

Exploration of Biological Activities of this compound Derivatives

The investigation into the biological roles of this compound and its derivatives has uncovered a range of activities, spanning from antimicrobial effects to significant interactions with key enzymes and cellular processes. These findings underscore the compound's potential as a scaffold for developing new therapeutic agents.

While direct antimicrobial studies on this compound are not extensively documented, research into related acetic acid derivatives provides a basis for its potential in this area. Acetic acid itself is known for its antimicrobial properties, effectively inhibiting a variety of pathogens. nih.gov Studies have demonstrated that acetic acid can inhibit the growth of major and minor pathogens responsible for mastitis in dairy cows, showing lower minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against many bacteria compared to other acids like lauric and caprylic acids. nih.gov

The mechanism of action for acidic compounds often involves the penetration of the non-ionized form into the bacterial cell wall, which disrupts the normal physiology of pH-sensitive bacteria. researchgate.net For instance, the derivative 2-(2-hydroxy phenylimino) acetic acid has been shown to inhibit the growth of pathogenic bacteria such as E. coli and Staphylococcus aureus at a concentration of 70 mM. researchgate.net Another related compound, 2-hydroxyisocaproic acid (HICA), exerts its antibacterial effect by penetrating and depolarizing the bacterial cell membrane, leading to rupture and cell death. nih.gov This body of research on similar acetic acid compounds suggests that derivatives of this compound could be promising candidates for further antimicrobial investigation.

In the realm of medicinal chemistry, this compound serves as a valuable building block. It is classified as a benzoate (B1203000) compound and can be used to create a variety of derivatives, including amides, esters, and aldehydes. biosynth.com A significant area of interest is its potential as a histone deacetylase (HDAC) inhibitor, which would allow it to regulate gene expression. biosynth.com This activity suggests it could have therapeutic applications in diseases like cancer, although extensive research is still needed to confirm its efficacy and mechanisms. biosynth.com

Furthermore, the broader class of compounds to which this compound belongs is being explored for treating metabolic diseases. Pharmacological inhibition of key enzymes in metabolic pathways, such as Glycerol-3-phosphate acyltransferase (GPAT), is an attractive strategy for managing conditions like insulin (B600854) resistance and type 2 diabetes. researchgate.net The development of small molecule inhibitors for such enzymes is an active area of pharmaceutical research. researchgate.netnih.gov

Glycerol-3-phosphate acyltransferase (GPAT) is a critical enzyme that catalyzes the first and rate-limiting step in the synthesis of glycerolipids, including triglycerides. researchgate.netacs.org The accumulation of triglycerides in non-adipose tissues is linked to insulin resistance, making GPAT a key therapeutic target for obesity and type 2 diabetes. researchgate.netnih.gov

Researchers have designed and synthesized series of small molecules, such as benzoic and phosphonic acids, to act as GPAT inhibitors. acs.orgacs.org The design of these inhibitors often involves a structure with a negative charge at physiological pH to mimic the phosphate (B84403) group of the natural substrate, glycerol-3-phosphate, and a long saturated chain to mimic the acyl-CoA substrate. acs.org These inhibitors are evaluated for their ability to block the acylation of glycerol-3-phosphate in vitro. acs.org This research has led to the identification of moderately potent GPAT inhibitors. acs.org

Table 1: Examples of Investigated GPAT Inhibitors

| Compound Name | Description | Therapeutic Potential | Reference |

|---|---|---|---|

| FSG67 | A novel, synthetic small-molecule GPAT inhibitor. | Shown to decrease food intake, reduce adiposity, and increase insulin sensitivity in mouse models of diet-induced obesity. nih.govnih.gov | nih.govnih.gov |

| 2-(nonylsulfonamido)benzoic acid | A benzoic acid derivative identified as a moderate GPAT inhibitor in an intact mitochondrial assay. | Demonstrates the potential of benzoic acid derivatives as a class of GPAT inhibitors. acs.org | acs.org |

Mitochondrial dynamics, including the fusion and fission of mitochondria, are crucial for cellular health. Mitofusins (MFN1 and MFN2) are proteins that mediate the fusion of the outer mitochondrial membrane. nih.gov Dysfunctional mitofusins are implicated in various diseases, including neurodegenerative disorders like Charcot-Marie-Tooth disease type 2A (CMT2A). nih.gov MFN2, in particular, has also been shown to boost innate immune responses against bacterial infections by maintaining aerobic glycolysis and activating xenophagy. nih.gov

Small molecule activators of mitofusin have been developed as potential therapeutics. These molecules often work by mimicking amino acid side chains, binding to the mitofusin proteins, and inducing a relaxed, active conformation that facilitates mitochondrial fusion and transport. nih.gov

A key finding in this area is the stereoisomer-specific activity of these activators. A derivative of this compound, N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide (trans-MiM111), has been identified as a short-acting mitofusin activator. nih.gov The "trans" configuration is crucial for its activity, highlighting the importance of stereochemistry in the design of such molecules. These activators have shown promise in reversing neuromuscular dysfunction in mouse models of CMT2A by enhancing mitochondrial fusion and transport to distal neurons. nih.gov

Table 2: Examples of Mitofusin Activators

| Compound Name | Description | Mechanism of Action | Reference |

|---|---|---|---|

| trans-MiM111 (N-(trans-4-Hydroxycyclohexyl)-6-phenylhexanamide) | A short-acting, small-molecule mitofusin activator. It is a derivative of trans-4-hydroxycyclohexyl amine. | Induces a relaxed protein conformation in mitofusins, which facilitates mitochondrial fusion and motility. nih.gov | nih.gov |

| CPR1-B (N-[(1s,4s)-4-Hydroxycyclohexyl] (1R,2R)-2-(3-phenylpropyl) cyclopropanecarboxamide) | A longer-acting, small-molecule mitofusin activator. | Promotes the relaxed/active MFN2 conformation, providing sustained mitofusin activation. nih.gov | nih.gov |

Biomarker Potential

trans-4-Hydroxycyclohexylacetic acid, a stereoisomer of the parent compound, has been identified as a potential biomarker for both dietary intake and a specific metabolic disorder. hmdb.ca It has been detected in foods such as chicken and pork, suggesting that its presence in human samples could indicate the consumption of these products. hmdb.ca

More significantly from a clinical perspective, trans-4-Hydroxycyclohexylacetic acid has been linked to hawkinsinuria, a rare, inborn error of metabolism. hmdb.ca The disorder is associated with a defect in the enzyme 4-hydroxyphenylpyruvate dioxygenase. The excretion of cis- and trans-4-hydroxycyclohexylacetic acid, in addition to the characteristic compound hawkinsin, has been observed in affected individuals. hmdb.ca This makes the compound a key diagnostic marker for this specific metabolic condition. hmdb.ca

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(4-hydroxycyclohexyl)acetic acid, providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic environments within the molecule.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton framework. The protons on the cyclohexane (B81311) ring typically appear as a complex series of multiplets in the upfield region, generally between 1.0 and 2.2 ppm. The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon adjacent to the carboxylic acid group (CH-CH₂COOH) are key diagnostic signals. Their precise chemical shifts and coupling constants are crucial for distinguishing between the cis and trans isomers. The methylene (B1212753) protons (CH₂) of the acetic acid moiety typically present as a doublet, influenced by the adjacent methine proton on the cyclohexane ring. The hydroxyl (-OH) and carboxylic acid (-COOH) protons are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon of the carboxylic acid is the most downfield signal, typically appearing around 175-180 ppm. The carbon atom attached to the hydroxyl group (C-OH) also has a characteristic downfield shift. The remaining carbons of the cyclohexane ring and the methylene carbon of the acetic acid side chain resonate at higher field strengths. The specific chemical shifts of the cyclohexane carbons are particularly sensitive to the cis/trans stereochemistry.

| Isomer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| trans | -COOH | ~12.0 | ~176.0 |

| -CH(OH) | ~3.5 | ~70.0 | |

| -CH(CH₂COOH) | ~1.8 | ~42.0 | |

| -CH₂COOH | ~2.2 | ~43.0 | |

| Cyclohexyl-H | 1.0 - 2.0 | 30.0 - 36.0 | |

| cis | -COOH | ~12.0 | ~176.5 |

| -CH(OH) | ~3.9 | ~66.0 | |

| -CH(CH₂COOH) | ~2.0 | ~39.0 | |

| -CH₂COOH | ~2.3 | ~43.5 | |

| Cyclohexyl-H | 1.2 - 1.9 | 28.0 - 34.0 | |

| Note: These are generalized predicted values and can vary based on solvent and experimental conditions. |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₁₄O₃, 158.19 g/mol ). However, this peak may be weak or absent due to the lability of the molecule.

More commonly observed are fragment ions resulting from characteristic bond cleavages. The loss of a water molecule ([M-H₂O]⁺) from the molecular ion is a frequent fragmentation pathway for alcohols. Another prominent fragmentation involves the loss of the carboxylic acid group ([M-COOH]⁺) or the entire acetic acid side chain. Cleavage of the C-C bond adjacent to the carbonyl group can also occur. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of the elemental formula.

While electron ionization can cause extensive fragmentation, softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are often employed to preserve the molecular ion. In ESI, the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ is typically observed, confirming the molecular weight with minimal fragmentation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds.

The most prominent and diagnostic peaks for this compound include:

O-H Stretch (Alcohol): A broad absorption band typically appears in the region of 3200-3600 cm⁻¹. The broadness of this peak is due to hydrogen bonding.

O-H Stretch (Carboxylic Acid): This is a very broad and strong absorption that often overlaps with the C-H stretching region, typically spanning from 2500 to 3300 cm⁻¹.

C-H Stretch: Absorptions due to the C-H bonds of the cyclohexane and acetic acid moieties are observed in the 2850-3000 cm⁻¹ region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is characteristic of the carbonyl group in the carboxylic acid and is typically found in the range of 1700-1725 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O Stretch: The stretching vibrations for the alcohol and carboxylic acid C-O bonds appear in the fingerprint region, typically between 1050 and 1300 cm⁻¹.

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Very Broad, Strong |

| Alkane | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Alcohol/Carboxylic Acid | C-O Stretch | 1050 - 1300 | Medium |

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its cis and trans isomers.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, derivatization is often necessary to convert it into a more volatile form, for example, by esterification of the carboxylic acid group and silylation of the hydroxyl group. The resulting derivatives can then be separated based on their boiling points and interactions with the stationary phase of the GC column. Different boiling points and polarities of the cis and trans isomer derivatives allow for their separation and quantification. nih.gov The choice of a suitable capillary column, such as one with a polar stationary phase, can enhance the resolution between the isomers. depauw.edu

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to analyze the compound directly without the need for derivatization. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with a pH modifier like formic or acetic acid), is a common approach. nih.gov The separation of the cis and trans isomers is based on their different polarities and interactions with the stationary phase. sigmaaldrich.com Typically, the more polar isomer will have a shorter retention time. Optimization of the mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of the isomers. nih.govsigmaaldrich.com

| Technique | Column Type | Typical Mobile/Carrier Gas | Detection | Key Application |

| GC (after derivatization) | Polar Capillary (e.g., Wax or Phenyl-substituted) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Purity and isomer ratio of volatile derivatives. |

| HPLC | Reversed-Phase (e.g., C18, C8) | Water/Acetonitrile or Methanol with acid modifier | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometry (MS) | Purity assessment and separation of cis/trans isomers. |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and preferred conformation in the solid state. This technique requires a single, high-quality crystal of the compound.

In the crystal structure of the dihydroxy analogue, the cyclohexane ring adopts a chair conformation. The acetic acid group is oriented at a specific dihedral angle with respect to the plane of the cyclohexane ring. nih.gov The analysis also reveals details of intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the crystal lattice. nih.govresearchgate.net

By analogy, it can be inferred that this compound would also exhibit a chair conformation for the cyclohexane ring. The key difference between the cis and trans isomers would be the relative orientations (axial or equatorial) of the hydroxyl and acetic acid substituents. X-ray crystallography of either pure isomer would unambiguously establish this and provide precise bond lengths and angles.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.7301 (4) |

| b (Å) | 6.3493 (3) |

| c (Å) | 6.4964 (4) |

| α (°) | 92.863 (2) |

| β (°) | 97.223 (1) |

| γ (°) | 108.258 (2) |

| Volume (ų) | 221.67 (2) |

| Z | 1 |

Computational Approaches in the Study of 2 4 Hydroxycyclohexyl Acetic Acid

Molecular Modeling and Conformational Analysis

Molecular modeling of 2-(4-Hydroxycyclohexyl)acetic acid is fundamental to understanding its chemical and biological behavior. This process involves creating a three-dimensional representation of the molecule to study its physical and chemical properties. A key aspect of molecular modeling is conformational analysis, which aims to identify the stable spatial arrangements of atoms in the molecule, known as conformers.

This compound has two main sources of conformational flexibility: the cyclohexane (B81311) ring and the rotatable bond of the carboxylic acid group. The cyclohexane ring can adopt several conformations, with the chair form being the most stable. Within the chair conformation, the hydroxyl and acetic acid substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans).

Computational methods like quantum mechanics (QM) and molecular mechanics (MM) are employed to calculate the energies of different conformers and the barriers to their interconversion. chemrxiv.orgmdpi.com These calculations help in identifying the most likely three-dimensional structures of the molecule, which is crucial for understanding its interactions with other molecules, including biological targets.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure of this compound. These calculations provide insights into the distribution of electrons within the molecule, which governs its reactivity and physical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are commonly used for this purpose. chemrxiv.orgacs.orgunipd.it

For this compound, quantum chemical calculations can be used to determine a range of electronic properties, including:

Molecular Orbitals: These calculations reveal the shapes and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability.

Electron Density and Electrostatic Potential: These properties describe how the negative charge of the electrons is distributed around the atomic nuclei. The electrostatic potential map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are key to understanding its intermolecular interactions.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the polarity of the chemical bonds. The partial charges on the atoms of the hydroxyl and carboxylic acid groups are particularly important for understanding the molecule's ability to form hydrogen bonds.

While specific quantum chemical studies on this compound are not widely published, the principles are well-established from studies on related molecules like cyclohexanol (B46403) and carboxylic acids. wikipedia.orgnih.gov These studies provide a framework for predicting the electronic properties of this compound and how they might influence its behavior in different chemical and biological environments.

Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of a small molecule, like this compound, with a biological macromolecule, typically a protein. These methods are particularly relevant as this compound has been identified as a potential histone deacetylase (HDAC) inhibitor. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. mdpi.comresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of an HDAC enzyme. The goal is to find the binding mode with the lowest energy, which is assumed to be the most likely binding orientation. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein. nih.govacs.org The hydroxyl and carboxylic acid groups of this compound are likely to be important for forming hydrogen bonds with amino acid residues in the HDAC active site.

Molecular Dynamics (MD) Simulations: Following a docking study, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. acs.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a detailed picture of how the complex behaves in a simulated physiological environment. MD simulations can be used to:

Assess the stability of the binding mode predicted by docking.

Investigate the flexibility of both the ligand and the protein upon binding.

Calculate the binding free energy, which is a measure of the affinity of the ligand for the protein.

Observe conformational changes in the protein induced by ligand binding.

Cheminformatics and Database Integration

Cheminformatics deals with the storage, retrieval, and analysis of chemical information. This compound is registered in numerous chemical databases, which serve as valuable resources for researchers. These databases contain a wealth of information about the compound, including its chemical identifiers, physical properties, and links to relevant literature.

The integration of this compound into various databases facilitates its discovery and use in computational studies. For example, researchers can search these databases for compounds with similar structures or properties to this compound for use in comparative studies. The availability of 2D and 3D structural information in these databases is also essential for initiating molecular modeling and docking studies. nih.gov

Below are tables summarizing some of the key cheminformatic data for the cis and trans isomers of this compound.

Table 1: Chemical Identifiers for this compound Isomers

| Isomer | CAS Number | PubChem CID | HMDB ID |

|---|---|---|---|

| cis | 68592-22-3 acs.org | 556677 | HMDB0000451 acs.org |

| trans | 68592-23-4 mdpi.com | N/A | HMDB0000909 mdpi.com |

Table 2: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | nih.govresearchgate.net |

| Molecular Weight | 158.19 g/mol | nih.govresearchgate.net |

| Monoisotopic Mass | 158.094294314 Da | mdpi.comacs.org |

| XLogP3 | 0.7 | nih.gov |

| Topological Polar Surface Area | 57.5 Ų | nih.gov |

| Hydrogen Bond Donors | 2 | acs.org |

| Hydrogen Bond Acceptors | 3 | acs.org |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For 2-(4-Hydroxycyclohexyl)acetic acid, the primary abiotic degradation pathways of interest are photodegradation and hydrolysis.

Photodegradation Mechanisms

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The potential for photodegradation of this compound is influenced by its ability to absorb light and the presence of reactive species in the environment.

While direct photolysis—the direct absorption of a photon by the molecule leading to its breakdown—is not expected to be a significant degradation pathway for this compound due to the lack of significant chromophores that absorb sunlight, indirect photodegradation can occur. This process involves photosensitized reactions where other environmental components, such as humic substances in water, absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH). These highly reactive radicals can then attack the this compound molecule.

Based on predictive models such as the AOPWIN™ (Atmospheric Oxidation Program for Windows), the estimated atmospheric photooxidation half-life of this compound by hydroxyl radicals is relatively short, suggesting that if the compound were to partition to the atmosphere, it would be rapidly degraded. The predicted degradation is primarily initiated by the abstraction of hydrogen atoms from the cyclohexane (B81311) ring and the acetic acid side chain.

Studies on the photocatalytic degradation of similar compounds, such as cyclohexanol (B46403), have shown that in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, oxidation to cyclohexanone (B45756) occurs, followed by further degradation to smaller organic acids and eventually mineralization to carbon dioxide and water. epa.govcanada.ca While not a naturally occurring widespread mechanism, this indicates the susceptibility of the cyclohexanol moiety to oxidative degradation.

Hydrolysis and Chemical Stability

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound itself, being a carboxylic acid, is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).

However, if this compound exists in the environment as an ester derivative, hydrolysis would be a significant degradation pathway. Esters can be formed from the carboxylic acid group of the molecule. The rate of hydrolysis of these esters is dependent on pH and temperature. nih.govnih.govresearchgate.netepa.gov

Acid-catalyzed hydrolysis : In acidic conditions, the ester would be hydrolyzed back to this compound and the corresponding alcohol. This reaction is typically reversible. nih.govresearchgate.netepa.govnih.gov

Base-catalyzed hydrolysis (saponification) : Under alkaline conditions, the ester would be irreversibly hydrolyzed to the carboxylate salt of this compound and the corresponding alcohol. nih.govresearchgate.netepa.gov

Predictive models like HYDROWIN™ (Hydrolysis Rates Program for Windows) can estimate the hydrolysis rates for ester derivatives. For a simple methyl ester of this compound, the model would predict a half-life that is highly dependent on the pH of the surrounding water body.

Biotic Degradation Mechanisms

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is often the primary mechanism for the removal of organic compounds from the environment.

Microbial Degradation in Environmental Matrices

Microorganisms are known to degrade a wide variety of alicyclic compounds. epa.gov The degradation of cyclohexanol, a key structural feature of the target molecule, by various bacterial strains, including Pseudomonas and Bacillus species, has been reported. rsc.org These organisms are commonly found in oil-contaminated soils and can utilize cyclohexanol as a carbon source. rsc.org The initial step in the microbial degradation of cyclohexanol is typically its oxidation to cyclohexanone.

Furthermore, studies on the microbial metabolism of cyclohexane carboxylate by bacteria such as Alcaligenes have shown that hydroxylation of the cyclohexane ring is a key initial step, leading to the formation of intermediates like trans-4-hydroxycyclohexane carboxylate. This is structurally very similar to the target compound, suggesting that microorganisms possessing such enzyme systems could potentially degrade this compound.

Predictive models like BIOWIN™ (Biodegradation Probability Program for Windows) suggest that this compound is likely to be readily biodegradable. The model predicts that the compound will undergo ultimate and primary biodegradation in a matter of weeks.

Metabolite Formation in the Environment

During the biodegradation of this compound, a series of intermediate metabolites are expected to be formed before complete mineralization to carbon dioxide and water. Based on the degradation pathways of similar compounds, the following metabolites could be anticipated:

Oxidation of the alcohol group : The primary alcohol group on the cyclohexane ring is susceptible to oxidation by microbial dehydrogenases, which would lead to the formation of 2-(4-oxocyclohexyl)acetic acid .

Beta-oxidation of the acetic acid side chain : While less common for such a short side chain, it is conceivable that enzymes could act on the acetic acid moiety.

Ring cleavage : Following initial oxidation steps, the cyclohexane ring can be opened by monooxygenases. This would lead to the formation of various aliphatic dicarboxylic acids, which can then enter central metabolic pathways like the Krebs cycle.

It is important to note that the nature and persistence of these metabolites are crucial for a complete environmental risk assessment. In some cases, metabolites can be more toxic or persistent than the parent compound.

Mobility and Distribution in Environmental Compartments

The mobility and distribution of this compound in the environment are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Predictive models provide estimates for these key parameters. The octanol-water partition coefficient (Log Kow) is a measure of a chemical's hydrophobicity. A low Log Kow value suggests a preference for the aqueous phase, while a high value indicates a tendency to partition into organic matter. For this compound, the predicted Log Kow is relatively low, indicating that it is likely to be quite water-soluble and have limited potential for bioaccumulation in organisms.

The soil adsorption coefficient (Koc) describes the tendency of a chemical to bind to the organic carbon in soil and sediment. A low Koc value suggests that the compound will be mobile in soil and may leach into groundwater. Based on its structure and predicted Log Kow, this compound is expected to have a low Koc value. However, the presence of the carboxylic acid group means that its adsorption will be pH-dependent. At environmental pH values above its pKa, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This anion will have a lower tendency to adsorb to negatively charged soil particles but may interact with positively charged sites on minerals. nih.gov

Predicted Environmental Fate Properties of this compound (from EPI Suite™)

| Property | Predicted Value | Implication for Environmental Fate |

| Log Kow (Octanol-Water Partition Coefficient) | 1.04 | Low potential for bioaccumulation; relatively hydrophilic. |

| Water Solubility | 6883 - 19937 mg/L | High, indicating it will readily dissolve in water. |

| Henry's Law Constant | Low | Not likely to volatilize significantly from water to air. |

| Soil Adsorption Coefficient (Koc) | Low | Expected to be mobile in soil and have potential to leach to groundwater. |

| Atmospheric Oxidation Half-Life | Short | Rapid degradation if it partitions to the atmosphere. |

| Biodegradation | Readily biodegradable | Expected to be removed from soil and water by microorganisms. |

Soil Adsorption and Leaching Potential

The interaction of this compound with soil particles governs its mobility and potential to leach into groundwater. The soil adsorption coefficient (Koc) is a key parameter used to predict this behavior. A high Koc value indicates that a substance is likely to adsorb to soil and organic matter, making it less mobile, while a low Koc suggests it is more likely to remain in the soil water and potentially leach.

The predicted logP (a measure of the logarithm of the partition coefficient between octanol (B41247) and water) for the trans-isomer of this compound is 0.93, and for the cis/trans mixture, a computed XLogP3 of 0.7 has been reported. These relatively low log Kow values suggest a low affinity for organic carbon in soil.

Table 1: Predicted Physicochemical Properties Relevant to Soil Mobility

| Parameter | Value | Source |

|---|---|---|

| Predicted logP | 0.93 | ALOGPS |

| Computed XLogP3 | 0.7 | PubChem |

Volatilization from Water and Soil

Volatilization is the process by which a substance evaporates from water or soil surfaces into the atmosphere. This process is governed by a compound's vapor pressure and its Henry's Law constant. The Henry's Law constant relates the concentration of a compound in the air to its concentration in water at equilibrium.

Specific experimental data on the vapor pressure and Henry's Law constant for this compound are not available in the current scientific literature. Therefore, a definitive assessment of its volatilization potential cannot be made.

However, for a related compound, acetic acid, volatilization from water and moist soil surfaces is not considered an important fate process due to its low Henry's Law constant. Conversely, acetic acid is expected to volatilize from dry soil surfaces based on its vapor pressure. Given that this compound has a significantly larger and more complex structure with a hydroxyl group, its vapor pressure is expected to be lower than that of acetic acid, which would reduce its tendency to volatilize. The high predicted water solubility also suggests that it is likely to remain in the aqueous phase rather than partitioning to the atmosphere.

Bioaccumulation Potential in Organisms

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value (typically > 3) suggests a greater potential for the substance to accumulate in the fatty tissues of organisms. The Bioconcentration Factor (BCF), which is the ratio of the chemical concentration in an organism to the concentration in the surrounding water, is the definitive measure of bioaccumulation.

There are currently no experimental bioaccumulation studies, such as the determination of a BCF, for this compound. The assessment of its bioaccumulation potential is therefore based on its predicted physicochemical properties.

The predicted logP and computed XLogP3 values for this compound are 0.93 and 0.7, respectively. These values are significantly below the general screening threshold of 3 to 5 for potential bioaccumulation concern. Substances with a log Kow below 3 are generally considered to have a low potential for bioaccumulation.

Table 2: Predicted Parameters for Bioaccumulation Potential

| Parameter | Value | Implication for Bioaccumulation | Source |

|---|---|---|---|

| Predicted logP | 0.93 | Low Potential | ALOGPS |

Based on these predicted values, this compound is not expected to significantly bioaccumulate in organisms. Its high predicted water solubility further supports this, as hydrophilic compounds are more readily excreted by organisms and are less likely to be stored in lipid-rich tissues.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for 2-(4-Hydroxycyclohexyl)acetic Acid

The development of new synthetic methodologies is crucial for accessing a wider range of derivatives and for producing the core molecule more efficiently and sustainably. Current research focuses on creating more atom-economical and stereoselective routes. While specific novel strategies for this compound are still emerging, the broader field of synthetic chemistry offers promising directions. Future strategies may involve biocatalysis, leveraging engineered enzymes to achieve high stereoselectivity in the hydroxylation or reduction steps, thereby controlling the cis/trans geometry of the final product. mt.com Additionally, flow chemistry processes are being explored to replace traditional batch reactions, offering better control over reaction parameters, improved safety, and higher yields. mt.com The development of synthetic routes that utilize greener solvents and reagents is also a key area of focus, aiming to reduce the environmental impact of production. mt.com

Advanced Studies on Stereoisomeric Biological Activity

Stereochemistry is known to play a critical role in the biological activity of chiral compounds. nih.govnih.gov For this compound, which exists as cis and trans stereoisomers, understanding how each isomer interacts with biological targets is a significant area of future research. Preliminary studies indicate that both the cis and trans forms may act as histone deacetylase (HDAC) inhibitors. biosynth.com

Table 1: Research Focus on the Biological Activity of this compound Stereoisomers

| Stereoisomer | Known Association/Activity | Future Research Direction |

| trans-Isomer | Detected in patients with hawkinsinuria. hmdb.ca | Elucidate the precise mechanism of its formation and role in the pathophysiology of the disease. |

| cis-Isomer | Potential histone deacetylase (HDAC) inhibitor. biosynth.com | Determine specific HDAC isoform selectivity and compare potency against the trans-isomer. |

| Mixture (cis/trans) | Studied for effects on hematopoiesis and potential cytotoxic effects. biosynth.com | Separate isomers to evaluate their individual contributions to observed biological effects. |

Targeted Medicinal Chemistry Applications

The structural scaffold of this compound makes it a "privileged structure" for developing new therapeutic agents. mdpi.com Its known activity as an HDAC inhibitor opens doors for applications in oncology, as HDAC inhibitors are an established class of anti-cancer drugs. biosynth.com Future medicinal chemistry efforts will likely focus on synthesizing libraries of derivatives to optimize potency, selectivity, and pharmacokinetic properties. Modifications could include esterification or amidation of the carboxylic acid group, or substitution on the cyclohexane (B81311) ring to explore structure-activity relationships (SAR).

The development of multi-target agents, which can modulate several disease-related pathways simultaneously, is a growing trend in drug discovery. mdpi.com The this compound scaffold could be hybridized with other pharmacophores to create novel molecules with combined activities, for example, dual HDAC and kinase inhibitors for cancer therapy. mdpi.com

Integration of Omics Data for Systems Biology Understanding

To gain a holistic understanding of the biological effects of this compound, researchers are turning to systems biology approaches. nih.gov This involves integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org By treating cells or organisms with the compound and analyzing the global changes in genes, proteins, and metabolites, scientists can construct molecular models that reveal its mechanism of action and off-target effects. wiley.com

Future research will likely employ these multi-omics strategies to map the pathways affected by the compound's stereoisomers. mssm.edu For example, metabolomics could identify specific metabolic shifts induced by the compound, while proteomics could pinpoint the proteins it directly or indirectly interacts with. nih.gov Tools like MetaboAnalyst and other data integration platforms will be essential for analyzing these complex datasets and generating new hypotheses about the compound's role in health and disease. nih.gov This approach moves beyond a one-target, one-drug paradigm to a more comprehensive systems-level view. nih.gov

Green Chemistry Innovations in Manufacturing and Derivatization

The principles of green chemistry are increasingly being applied to pharmaceutical manufacturing to reduce environmental impact. wjarr.comresearchgate.net Future research on this compound will focus on developing manufacturing processes that are not only efficient but also environmentally benign. This includes preventing waste at the source, maximizing atom economy, and using safer, renewable solvents. dcatvci.org

Innovations may include the use of supercritical carbon dioxide as a green solvent alternative or the development of catalytic reactions that minimize byproducts. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations under mild, aqueous conditions, represents a particularly promising avenue for both the primary synthesis and subsequent derivatization of the molecule. mt.com The adoption of continuous-flow manufacturing can further reduce energy consumption and waste compared to traditional batch processing. dcatvci.org

Table 2: Application of Green Chemistry Principles to this compound Production

| Green Chemistry Principle | Potential Application in Manufacturing/Derivatization | Benefit |

| Waste Prevention | Designing synthetic routes with higher yields and fewer byproducts. wjarr.com | Reduced disposal costs and environmental pollution. |

| Atom Economy | Utilizing catalytic hydrogenation or enzymatic reactions that incorporate most atoms from the reactants into the final product. | Minimized generation of waste. wjarr.com |

| Safer Solvents & Auxiliaries | Replacing hazardous organic solvents with water, supercritical CO₂, or bio-based solvents like 2-MeTHF. mt.commdpi.com | Improved worker safety and reduced environmental release of toxic chemicals. |

| Energy Efficiency | Employing enzymatic reactions at ambient temperature and pressure or using continuous-flow reactors. dcatvci.org | Lower energy consumption and reduced carbon footprint. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the cyclohexane ring. researchgate.net | Reduced reliance on petrochemicals and promotion of a circular economy. |

Comprehensive Environmental Impact Assessment Methodologies

Alongside developing greener manufacturing processes, a thorough assessment of the environmental impact of this compound and its derivatives is a critical future direction. This involves moving beyond simple toxicity tests to more comprehensive life cycle assessments (LCAs). An LCA evaluates the environmental footprint of a chemical from its synthesis (cradle) to its disposal (grave), including raw material extraction, manufacturing, use, and end-of-life.

Methodologies such as calculating the Process Mass Intensity (PMI)—the total mass of materials used to produce a certain mass of product—will be employed to quantify the "greenness" of different synthetic routes. dcatvci.org Ecotoxicity studies will be needed to understand the potential impact of the compound on various ecosystems if it is released into the environment. These comprehensive assessments are crucial for ensuring that the development and application of this compound and its derivatives are sustainable in the long term.

Q & A

Q. Basic

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

How do stereochemical variations (e.g., cis/trans isomerism) impact the reactivity of this compound?

Advanced

The equatorial vs. axial positioning of the hydroxyl group on the cyclohexane ring affects hydrogen-bonding capacity and solubility. For instance:

- Cis isomers exhibit higher solubility in polar solvents due to enhanced hydrogen bonding.

- Trans isomers may show increased stability in nonpolar environments.

Characterize isomers using NMR (¹H and ¹³C) and X-ray crystallography. Computational modeling (e.g., DFT) can predict preferential conformations .

What spectroscopic techniques are most effective for structural elucidation of this compound?

Q. Basic

- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and carboxylic acid (1700–1725 cm⁻¹) stretches.

- ¹H NMR : Look for cyclohexyl protons (δ 1.2–2.1 ppm) and the acetic acid proton (δ 2.3–2.5 ppm) .

Advanced : - X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H···O interactions in dimers) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula with <5 ppm mass accuracy .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Reproducibility checks : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioassays .

- Mechanistic studies : Employ knockout cell lines or enzyme inhibition assays to isolate biological targets .

What strategies optimize the compound’s stability in long-term storage for pharmacological studies?

Q. Advanced

- Lyophilization : Freeze-dry the compound to prevent hydrolysis.

- Antioxidants : Add 0.1% w/v ascorbic acid to aqueous solutions to inhibit oxidation.

- Degradation monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

How does the compound interact with biomolecules like proteins or DNA, and what experimental designs are suitable for studying these interactions?

Q. Advanced

- Fluorescence quenching assays : Monitor binding to serum albumin (e.g., BSA) by measuring tryptophan emission changes at 340 nm.

- Molecular docking : Use AutoDock Vina to predict binding affinities with cyclooxygenase-2 (COX-2) or DNA gyrase.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

What are the environmental implications of this compound, and how can its biodegradation be assessed?

Q. Advanced

- Biodegradation assays : Incubate with soil microbiota and measure CO₂ evolution via respirometry.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-hour LC₅₀) and algal growth inhibition assays .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.